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The following table summarizes the available information for Dasatinib and the related research compound

WH-4-124-2.

Feature

Dasatinib

WH-4-124-2

Primary Target(s)

Key Mechanism

Potency (IC50)

Selectivity

Primary
ResearchiClinical
Applications

ABL, SRC-family kinases (including
LCK), c-KIT [1] [2] [3]

Potent multi-kinase inhibitor; binds to
multiple kinase targets with high affinity

[1] [2].

c-Src: 0.8 nM (cell-free assay) [1]

Broad multi-kinase activity; inhibits ABL,
SRC-family, c-KIT, and others [1] [2].

CML, Ph+ ALL, T-ALL (especially with
LCK/preTCR activation), AML subsets
(e.g., with FLT3/ITD), overcoming GC-
resistance in B-ALL [1] [2] [5].

c-Src (particularly in complex
with FAK) [4]

Selective inhibitor of the 'DFG-
out' conformation of c-Src
induced by FAK binding [4].

c-Src/pFAK complex: Nanomolar
range (specific value not
provided) [4]

~5-fold selective for c-Src when
bound to phospho-FAK peptide
vs. c-Src alone [4].

Proof-of-concept for selective
inhibition of a specific disease-
associated c-Src/FAK complex
conformation [4].
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Feature Dasatinib WH-4-124-2
Key Experimental Cell-free IC50 assays, growth inhibition In vitro kinase assays (Z'-Lyte)
Evidence in numerous cell lines, in vivo PDX showing peptide-dependent

models, clinical trials for leukemia [1] [2].  activity, molecular docking
studies [4].

Detailed Experimental Data and Protocols

For researchers looking to understand or replicate the key findings, here is a summary of the critical

experimental methodologies.

Dasatinib Screening Protocol

The extensive data on Dasatinib's efficacy comes from a wide array of standardized and research assays.

¢ Cell-Free Kinase Assays: Used to determine IC50 values against purified kinases. For example, its
IC50 for c-Src is reported as 0.8 nM in a biochemical assay [1].

e Ex Vivo Drug Sensitivity Screening (Primary Cells): Primary leukemia cells are co-cultured with
mesenchymal stromal cells and treated with a serial dilution of Dasatinib. Cell viability is often
measured after 2-3 days using assays like Cell Titer Glo, and IC50 or Drug Sensitivity Scores (DSS)
are calculated [2] [5].

¢ In Vivo Patient-Derived Xenograft (PDX) Models: Immunodeficient mice (e.g., NSG-SGM3) are
injected with primary human leukemia cells. After engraftment, mice are treated with Dasatinib (e.g.,
10 mg/kg, orally, twice daily). Leukemic burden and mouse survival are monitored to assess efficacy

2.

WH-4-124-2 Screening Protocol [4]

The identification of WH-4-124-2 was based on a strategy to find conformation-selective inhibitors.

e Assay Principle: A screening assay was designed where c-Src kinase activity was made dependent
on binding to a phosphopeptide derived from FAK. This aimed to identify inhibitors that preferentially
target the active, FAK-bound complex.

¢ Enzyme Source: Recombinant c-Src (Src-YEEI) was purified from Sf9 insect cells.
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e Screening Assay: The FRET-based Z'-Lyte kinase assay was used. c-Src was pre-incubated with or
without the pFAK peptide, and the reaction was initiated with ATP and a FRET-peptide substrate.
Phosphorylation protects the substrate from a development protease, preserving the FRET signal.

¢ Identification: A library of 586 kinase-biased compounds was screened, identifying WH-4-124-2 as a
hit with nanomolar potency and 5-fold selectivity for the c-Src/pFAK peptide complex.

Mechanism of Action and Signaling Pathways

The two compounds exemplify different therapeutic strategies: broad multi-kinase inhibition versus state-

selective targeting.
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Research Implications and Context

e Dasatinib is a well-established clinical agent with a broad spectrum of activity. Its multi-target nature
is advantageous in heterogeneous cancers but can also lead to off-target effects, such as pleural
effusion and pulmonary hypertension [6]. Its recently discovered utility in T-ALL and for overcoming
glucocorticoid resistance in B-ALL highlights its continued relevance in research [2] [7].

o WH-4-124-2 represents a proof-of-concept for a "state-selective" inhibition strategy. Its value
lies not in clinical application, but in demonstrating that it's possible to develop inhibitors that target a
kinase only when it is in a specific, disease-relevant conformation (like the FAK-bound state of c-Src
in metastasis) [4]. This approach could lead to more precise therapeutics with fewer side effects.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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